5-Bromo-2-phenoxypyridine: A Comprehensive Technical Guide for Researchers
5-Bromo-2-phenoxypyridine: A Comprehensive Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the chemical properties, synthesis, and potential applications of 5-Bromo-2-phenoxypyridine, a key intermediate for researchers, scientists, and professionals in drug development. This document consolidates available data on its characteristics and outlines experimental protocols relevant to its study and utilization.
Core Chemical Properties
While specific experimental data for 5-Bromo-2-phenoxypyridine is limited in publicly available literature, its chemical and physical properties can be reliably predicted based on data from structurally analogous compounds, such as various 5-bromo-2-substituted pyridines and other phenoxypyridine derivatives.
| Property | Predicted Value | Notes and Citations |
| Molecular Formula | C₁₁H₈BrNO | Based on the structure. |
| Molecular Weight | 266.10 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a solid at room temperature | Based on analogous 5-bromo-pyridines which are often solids.[1] |
| Melting Point | Estimated in the range of 60-90 °C | Analogy with 5-Bromo-2-chloropyridine (65-69 °C) and other substituted pyridines.[1] |
| Boiling Point | > 200 °C at atmospheric pressure | High boiling points are characteristic of halogenated aromatic compounds. |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, THF) and insoluble in water. | General solubility for similar aromatic ethers. |
Synthesis and Reactivity
The synthesis of 5-Bromo-2-phenoxypyridine can be approached through several established methods for forming aryl ether linkages to a pyridine ring. A common strategy involves the nucleophilic aromatic substitution of a suitable precursor.
Synthetic Workflow
A plausible synthetic route to 5-Bromo-2-phenoxypyridine is outlined below. This pathway leverages the reactivity of a 2-halopyridine with a phenoxide nucleophile.
Caption: General workflow for the synthesis of 5-Bromo-2-phenoxypyridine.
Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution
This protocol is a generalized procedure based on common methods for the synthesis of phenoxypyridine derivatives.[2][3]
Materials:
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5-Bromo-2-chloropyridine
-
Phenol
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Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
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Saturated aqueous sodium bicarbonate solution
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Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of phenol (1.1 equivalents) in anhydrous DMF, add a base such as potassium carbonate (2.0 equivalents) or sodium hydride (1.2 equivalents) portion-wise at room temperature under an inert atmosphere (e.g., Nitrogen or Argon).
-
Stir the mixture at room temperature for 30 minutes to an hour to allow for the formation of the phenoxide.
-
Add 5-Bromo-2-chloropyridine (1.0 equivalent) to the reaction mixture.
-
Heat the reaction mixture to a temperature between 80-120 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 5-Bromo-2-phenoxypyridine.
Reactivity and Potential for Further Functionalization
The chemical reactivity of 5-Bromo-2-phenoxypyridine is primarily dictated by the bromine atom at the 5-position of the pyridine ring. This bromine atom serves as a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse functionalities.
Key Reactions
-
Suzuki-Miyaura Coupling: The bromine atom can be readily displaced by various aryl or heteroaryl boronic acids or esters in the presence of a palladium catalyst and a base to form C-C bonds. This is a powerful method for creating more complex biaryl structures.
-
Sonogashira Coupling: Palladium-catalyzed coupling with terminal alkynes can be used to introduce alkynyl moieties at the 5-position.
-
Buchwald-Hartwig Amination: The bromine can be substituted with a wide range of primary and secondary amines using a palladium catalyst to form C-N bonds.
-
Heck Coupling: Reaction with alkenes in the presence of a palladium catalyst can introduce vinyl groups.
Logical Relationship of Reactivity
The following diagram illustrates the key reactive site and potential transformations of 5-Bromo-2-phenoxypyridine.
Caption: Reactivity map of 5-Bromo-2-phenoxypyridine.
Potential Applications in Drug Discovery and Materials Science
The phenoxypyridine scaffold is a recognized privileged structure in medicinal chemistry and materials science.[4][5] Derivatives of phenoxypyridine have been investigated for a range of biological activities, including:
-
Antitumor Agents: Certain 2-substituted-4-phenoxypyridine derivatives have shown potent antiproliferative activity against various cancer cell lines.[5]
-
Herbicidal and Fungicidal Activity: The phenoxypyridine motif is present in some agrochemicals, demonstrating its potential for developing new crop protection agents.[4]
-
Insecticidal Agents: Novel triazone derivatives containing phenoxypyridine moieties have exhibited significant insecticidal activities.[4]
The ability to functionalize 5-Bromo-2-phenoxypyridine at the bromine position makes it a valuable building block for generating libraries of novel compounds for screening in these and other therapeutic areas.
Spectroscopic Data (Predicted)
¹H NMR (Predicted):
-
The proton on the pyridine ring adjacent to the bromine (at C6) would likely appear as a doublet.
-
The proton between the nitrogen and the phenoxy group (at C3) would also be a doublet.
-
The proton at C4 would be a doublet of doublets due to coupling with the protons at C3 and C6.
-
The protons of the phenyl ring would show characteristic multiplets in the aromatic region.
¹³C NMR (Predicted):
-
The carbon atoms of the pyridine and phenyl rings would appear in the aromatic region (typically 110-160 ppm).
-
The carbon atom attached to the bromine (C5) would be significantly influenced by the halogen.
-
The carbon atom attached to the oxygen of the phenoxy group (C2) would be shifted downfield.
Mass Spectrometry (Predicted):
-
The mass spectrum would show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). This would result in two peaks for the molecular ion (M⁺ and M⁺+2) of nearly equal intensity.
This technical guide serves as a foundational resource for researchers interested in 5-Bromo-2-phenoxypyridine. As more experimental data becomes available, this document will be updated to provide the most current and accurate information to the scientific community.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of novel 2-substituted-4-phenoxypyridine derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
